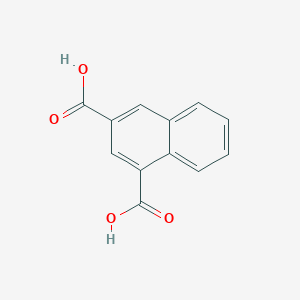

1,3-Naphthalenedicarboxylic acid

Overview

Description

1,3-Naphthalenedicarboxylic acid is a bicyclic compound made up of two fused benzene rings . It is an important chemical intermediate with applications in fine chemicals. It can be used as a raw material or intermediate for synthesizing liquid crystal display materials, medicines, pesticides, spices, and inks .

Synthesis Analysis

Alkyl naphthalenecarboxylates and dialkyl naphthalenedicarboxylates have been synthesized by reactions of naphthalene and its derivatives with alcohols and carbon tetrachloride in the presence of iron catalysts . The reaction conditions and concentrations of the reactants and catalyst were optimized for the reaction of naphthalene with CCl4 and propan-1-ol in the presence of iron(III) acetylacetonate .

Molecular Structure Analysis

The molecules of 1,3-Naphthalenedicarboxylic acid are arranged in stacks with the naphthalene cores parallel to the (102) plane and with the hydrogen bonds of the acid groups linking adjacent stacks .

Chemical Reactions Analysis

The reaction between the amino compounds and 1,3-Naphthalenedicarboxylic acid results in highly fluorescent and stable derivative compounds . In constructing coordination polymers, aromatic dicarboxylic acids such as 1,3-Naphthalenedicarboxylic acid are used extensively in the synthesis of coordination polymers with lanthanide ions .

Scientific Research Applications

Synthesis and Purification Technologies

1,3-Naphthalenedicarboxylic acid has been studied for its synthesis and purification methods. Various techniques have been developed, each with its own advantages and economic benefits, contributing to the efficiency and cost-effectiveness in its production (Qiao Qian, 2007).

Applications in Coordination Polymers

This compound plays a crucial role in the formation of lanthanide(III) coordination polymers. When reacted with lanthanide(III) chloride under specific conditions, it forms porous 3D network structures, useful in various scientific applications, such as photophysics and magnetic properties (Xiang-Jun Zheng et al., 2005).

Analytical Chemistry and Separation Techniques

1,3-Naphthalenedicarboxylic acid is characterized as an effective carrier electrolyte in the separation of organic anions by capillary zone electrophoresis (CZE). It has shown improved sensitivity over traditional methods, making it a valuable tool in analytical chemistry for detecting organic compounds in various samples (E. Dabek-Zlotorzynska & J. F. Dlouhy, 1994).

Template-Controlled Synthesis

In the realm of template-controlled synthesis, 1,3-Naphthalenedicarboxylic acid has been used to direct the alignment of olefins for photoreactions, demonstrating its utility in the creation of novel molecular assemblies and materials (Dushyant B. Varshney et al., 2002).

Development of Novel Materials

This acid has been instrumental in synthesizing metal naphthalenedicarboxylates with diverse network architectures. These compounds have applications in creating materials with unique thermal stability and luminescent properties, contributing significantly to material science research (Xiu-Juan Jiang et al., 2009).

Industrial Applications

The broader industrial applications of naphthalenedicarboxylic acids include production of optically active substances, dyes, heat-resistant polymers, plasticizers, herbicides, and UV stabilizers for films. These acids are also crucial in the synthesis of effective polymerization initiators (I. I. Kiiko, 1960).

Safety and Hazards

Future Directions

There is potential for the use of 1,3-Naphthalenedicarboxylic acid in the synthesis of functionalized naphthalenedicarboxylic acid from lignocellulose-derived platform chemicals . Additionally, it could be used in the synthesis of coordination polymers based on manganese (II) and 2,6-naphthalenedicarboxylate .

properties

IUPAC Name |

naphthalene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDRADPXNRULGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463734 | |

| Record name | 1,3-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089-93-2 | |

| Record name | 1,3-Naphthalenedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

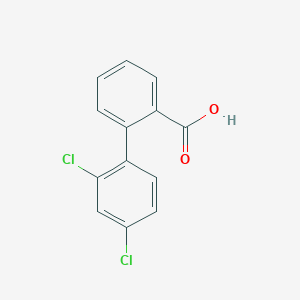

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

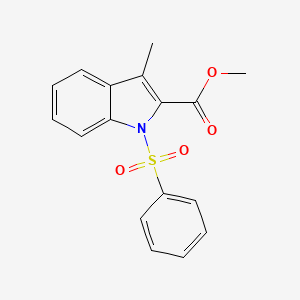

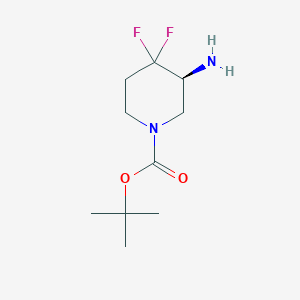

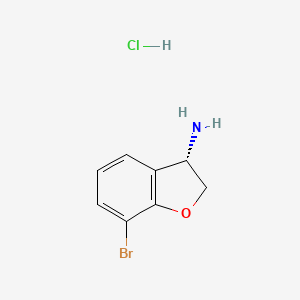

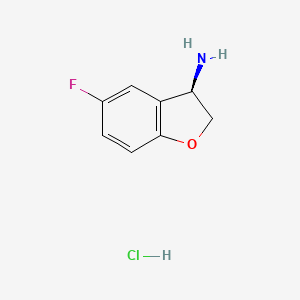

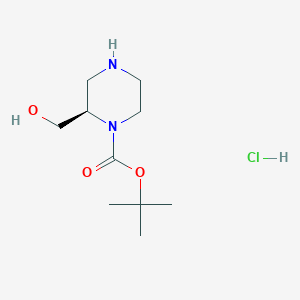

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.